24-epi-Castasterone
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Overview
Description
24-epi-Castasterone is a brassinosteroid, a class of polyhydroxylated plant steroid hormones that play a crucial role in plant growth and development. This compound can be isolated from the green alga Hydrodictyon reticulatum . Brassinosteroids, including this compound, are essential for various physiological processes in plants, such as cell division, elongation, and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-epi-Castasterone involves multiple steps, including the hydroxylation and oxidation of sterol precursors. One common synthetic route starts with the precursor campesterol, which undergoes several hydroxylation and oxidation reactions to form this compound . The reaction conditions typically involve the use of specific enzymes or chemical reagents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advances in biotechnology and synthetic biology may offer potential methods for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: 24-epi-Castasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolic pathways in plants .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific pH levels, temperatures, and catalysts to ensure the desired transformations .
Major Products: The major products formed from the reactions of this compound include other brassinosteroids and their derivatives. These products play significant roles in regulating plant growth and development .
Scientific Research Applications
24-epi-Castasterone has numerous scientific research applications across various fields:
Biology: In biology, this compound is crucial for understanding plant physiology and development. It is used to study the mechanisms of plant growth, stress responses, and hormone signaling pathways .
Medicine: Although primarily studied in plants, brassinosteroids like this compound have shown potential in medical research for their anti-inflammatory and anticancer properties .
Industry: In agriculture, this compound is used to enhance crop yield and stress tolerance. It is also explored for its potential in developing bio-based products and sustainable agricultural practices .
Mechanism of Action
24-epi-Castasterone exerts its effects through a complex mechanism involving the activation of specific receptor kinases on the cell surface. These receptors, such as BRI1 and BAK1, initiate a phosphorylation cascade that ultimately leads to the regulation of target genes in the nucleus . This signaling pathway is crucial for various physiological processes, including cell division, elongation, and stress responses .
Comparison with Similar Compounds
- Brassinolide
- 24-epibrassinolide
- 28-homobrassinolide
- 28-norbrassinolide
Comparison: 24-epi-Castasterone is unique among brassinosteroids due to its specific hydroxylation pattern and stereochemistry. While other brassinosteroids like brassinolide and 24-epibrassinolide share similar functions, this compound has distinct structural features that influence its biological activity and potency .
Properties
IUPAC Name |
17-(3,4-dihydroxy-5,6-dimethylheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861030 |
Source
|
Record name | 2,3,22,23-Tetrahydroxyergostan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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